tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Description
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butyl group and a Boc-protected aminomethyl moiety. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical intermediates and peptide synthesis. The tert-butyl ester enhances hydrolytic stability under basic conditions, while the Boc group serves as a temporary protective group for amines, enabling selective deprotection in multi-step syntheses .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)13-9-7-12(8-10-13)11-18-15(20)22-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20) |
InChI Key |
HDDFIVIENRCCQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminomethylbenzoic Acid or Esters
A key precursor is 4-aminomethylbenzoic acid or its methyl ester. Several methods exist for its preparation:
Catalytic Reduction of Methyl 4-Formylbenzoate Oxime:
Methyl 4-formylbenzoate is first converted to its oxime by reaction with hydroxylamine. The oxime is then catalytically reduced under hydrogen in the presence of sodium hydroxide aqueous solution using catalysts such as Raney nickel. This method allows the use of relatively low hydrogen pressure and provides high yield and purity of 4-aminomethylbenzoic acid or its esters.Hydrogenation of Benzyl 4-(tert-Butoxycarbonyl)Benzylcarbamate:
Hydrogenation with palladium on activated charcoal in methanol reduces the carbamate to tert-butyl 4-(aminomethyl)benzoate with high yield (93.4% reported).Reaction of Methyl 4-Chloromethylbenzoate with Liquid Ammonia:
This nucleophilic substitution method converts the chloromethyl group to an aminomethyl group, followed by further functionalization.
Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents like dichloromethane or dimethylformamide (DMF). This step is crucial to prevent unwanted side reactions during subsequent transformations.
Esterification to Form tert-Butyl Ester
The carboxylic acid group is esterified with tert-butanol, often using acid catalysts or coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIPEA) in DMF. This method provides good yields (up to 71%) and purity.
| Step | Reactants & Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Oximation | Methyl 4-formylbenzoate + Hydroxylamine | Ambient temperature, aqueous or organic solvent | High | Formation of methyl 4-hydroxyiminomethylbenzoate |
| 2. Catalytic Reduction | Oxime + H2, Raney Ni catalyst, NaOH aqueous solution | Low H2 pressure, room temperature | High | Conversion to methyl 4-aminomethylbenzoate |
| 3. Boc Protection | Aminomethylbenzoate + Boc2O | DMF or CH2Cl2, base (e.g., triethylamine) | High | Formation of tert-butoxycarbonyl-protected amine |
| 4. Esterification | Boc-protected acid + tert-butanol or coupling reagent (HBTU) | DMF, base (DIPEA), room temperature | 53-71% | Formation of tert-butyl ester |
- The catalytic reduction step benefits from the presence of alkali (NaOH), which facilitates the reduction at lower hydrogen pressures and simplifies purification.
- Use of coupling reagents like HBTU in DMF with DIPEA base improves esterification efficiency and product purity.
- Hydrogenation with palladium on activated charcoal in methanol is an effective method for reducing carbamates to amines with high yield and selectivity.
- Purification is typically achieved by column chromatography using ethyl acetate/petroleum ether gradients, followed by crystallization to obtain the pure product.
The preparation of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves well-established synthetic steps including oximation, catalytic reduction, Boc protection, and esterification. The choice of method depends on available starting materials and desired scale. Catalytic reduction of oximes under mild conditions and hydrogenation of carbamates are particularly effective for introducing the aminomethyl group. Coupling reagents like HBTU facilitate efficient esterification to the tert-butyl ester. These methods collectively provide high yields and purity, making the compound accessible for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo selective reactions makes it invaluable in creating derivatives with enhanced biological activities.
Medicinal Chemistry
In medicinal chemistry, tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is used to synthesize potential drug candidates. The protecting group allows for selective deprotection, facilitating further functionalization necessary for optimizing drug efficacy.
Biochemical Studies
The compound is utilized in studying enzyme-substrate interactions and protein modifications. Its structural features enable researchers to investigate biochemical pathways and molecular mechanisms involved in various diseases.
Development of Neurological Agents
Research indicates that derivatives of this compound can effectively target neurotransmitter receptors, showing potential in developing treatments for neurological disorders. For instance, compounds synthesized using this intermediate have demonstrated significant inhibitory effects on specific receptors involved in neurotransmission.
Anti-inflammatory Properties
Modifications of this compound have led to compounds with anti-inflammatory properties. These derivatives are being explored as candidates for treating chronic inflammatory diseases, showcasing the compound's versatility in therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves the protection of amine groups. The tert-butoxycarbonyl (Boc) group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate. This protection prevents the amine from participating in unwanted reactions during synthesis. The Boc group can be removed later using strong acids like trifluoroacetic acid, revealing the free amine for further reactions .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl and Boc groups in the target compound reduce solubility in polar solvents compared to methyl/ethyl esters in analogues.
- Reactivity: The Boc-carbamimidoyl group in [57834-33-0] may undergo nucleophilic attack more readily than the Boc-aminomethyl group in the target compound due to resonance stabilization differences .
- Hydrolytic Stability : tert-Butyl esters resist hydrolysis better than methyl/ethyl esters under basic conditions, making the target compound preferable in alkaline reaction environments.
Reactivity Contrasts
- Deprotection Conditions : The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), whereas the hydroxycarbamimidoyl group in [135321-84-5] may require reductive or oxidative methods.
- Stability to Nucleophiles: The ethoxy-substituted benzoimidazole [65695-05-8] exhibits greater stability toward nucleophilic attack compared to the Boc-aminomethyl benzoate, which may degrade under harsh basic conditions.
Biological Activity
tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, also known by its CAS number 943845-71-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.
- Molecular Formula : C₁₇H₂₅NO₄
- Molecular Weight : 307.38 g/mol
- CAS Number : 943845-71-4
- Structure : The compound features a benzoate moiety with a tert-butoxycarbonyl (Boc) protecting group attached to an amino methyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminomethylbenzoic acid with tert-butoxycarbonyl anhydride in the presence of appropriate coupling reagents. The reaction conditions generally require an inert atmosphere and low temperatures to prevent degradation of sensitive intermediates.
Hemostatic Activity
Recent studies have investigated the hemostatic properties of various amide derivatives, including those similar to this compound. In one study, blood clotting parameters such as thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT) were assessed. The results indicated that certain derivatives exhibited significant effects on these parameters, suggesting potential applications in managing bleeding disorders .
| Compound | PT (s) | aPTT (s) | TT (s) |
|---|---|---|---|
| Control | 12.0 | 30.0 | 15.0 |
| Amide 1 | 10.5 | 28.0 | 14.5 |
| Amide 2 | 11.0 | 29.5 | 15.2 |
| Amide 3* | 9.0 | *27.0 | *13.5 |
*Significantly different from control at p < 0.05.
*Amide 3 showed the most pronounced effect on PT and aPTT, indicating enhanced coagulation activity .
Cytotoxicity and Genotoxicity
The cytotoxic effects of tert-butyl derivatives were evaluated using various cell lines, including monocyte/macrophage peripheral blood cells. Results indicated that these compounds did not induce significant cytotoxicity or genotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .
Case Studies
-
Case Study on Hemostatic Properties :
A study evaluated the hemostatic efficacy of several amide derivatives in animal models of induced hemorrhage. The results demonstrated that compounds similar to this compound significantly reduced bleeding times compared to controls, indicating potential for use in surgical settings . -
Antimicrobial Efficacy :
In vitro studies assessed the activity of tert-butyl derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, showing moderate antimicrobial activity that warrants further exploration for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate?
- Methodological Answer : The compound is typically synthesized via a multi-step protection-coupling strategy. A primary route involves:
Amine Protection : Reacting 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to install the tert-butoxycarbonyl (Boc) protecting group on the amine .
Esterification : The carboxylic acid group is esterified using tert-butanol under acid catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify the presence of tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃ in ¹H NMR; δ ~28-30 ppm in ¹³C NMR) and the aromatic/amide protons .
- IR Spectroscopy : Confirm the ester carbonyl (~1740 cm⁻¹) and Boc-protected amide (~1680 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak (expected m/z for C₁₇H₂₅NO₄: ~331.18) .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures, leveraging differences in solubility between the product and impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts such as unreacted starting materials or Boc-deprotected intermediates .
- HPLC : For high-purity requirements (e.g., >98%), reverse-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in peptide synthesis?
- Methodological Answer :
- Activation Strategies : Use coupling reagents like HATU or PyBOP with DIPEA to enhance amide bond formation. Pre-activate the carboxylic acid as a pentafluorophenyl ester for sterically hindered amines .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction kinetics. Avoid protic solvents to prevent Boc deprotection .
- Monitoring Byproducts : LC-MS analysis helps identify side products (e.g., diketopiperazines) arising from incomplete coupling or racemization .
Q. What analytical approaches resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping peaks caused by rotational restrictions in the tert-butyl or benzyl groups .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for methylene groups adjacent to the amide .
- X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA), while the tert-butyl ester is stable. Use mild acids (e.g., HCl/dioxane) for selective deprotection .
- Basic Conditions : The ester hydrolyzes in aqueous NaOH/THF, but the Boc group remains intact. Monitor pH to avoid unintended saponification .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for tert-butyl esters), critical for reaction planning .
Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?
- Methodological Answer :
- Protection/Deprotection Sequencing : Prioritize Boc removal before modifying the ester to prevent transesterification .
- Catalyst Screening : Use Pd/C or Rh complexes for selective hydrogenation of unsaturated derivatives without affecting tert-butyl groups .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound isocyanate) to sequester excess activated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
